Metasulfocarb

Descripción general

Descripción

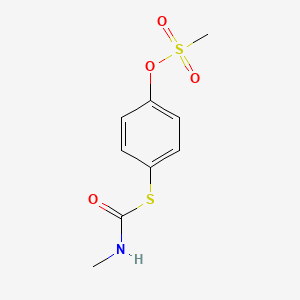

Metasulfocarb es un éster monotiocarbámico que es metilsulfonato de fenilo en el que el hidrógeno en la posición 4 se reemplaza por un grupo (metilcarbamoyl)sulfanediílico. Se utiliza principalmente como fungicida para el tratamiento de una gama de enfermedades fúngicas en el arroz . El compuesto tiene la fórmula molecular C9H11NO4S2 y un peso molecular de 261.32 g/mol .

Aplicaciones Científicas De Investigación

Metasulfocarb tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en la síntesis orgánica y como estándar en química analítica.

Biología: Se estudia por sus propiedades antifúngicas y su posible uso en el control de infecciones fúngicas en cultivos.

Medicina: Se investiga por sus posibles efectos terapéuticos, particularmente en tratamientos antifúngicos.

Industria: Se utiliza en la industria agrícola como fungicida para proteger los cultivos de las enfermedades fúngicas

Mecanismo De Acción

Metasulfocarb ejerce sus efectos inhibiendo el crecimiento de las células fúngicas. El compuesto se dirige a enzimas específicas involucradas en la síntesis de las paredes celulares fúngicas, lo que lleva a la interrupción de la integridad de la pared celular y, en última instancia, a la muerte celular. Las vías moleculares involucradas incluyen la inhibición de enzimas clave como la quitina sintasa y la beta-glucano sintasa .

Análisis Bioquímico

Biochemical Properties

Methasulfocarb plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit the activity of certain fungal enzymes, thereby preventing the growth and proliferation of fungal pathogens. Methasulfocarb interacts with enzymes such as Fusarium, Mucor, Pseudomonas, Pythium, and Rhizoctonia spp., disrupting their metabolic processes and leading to their eventual death . The nature of these interactions involves the binding of Methasulfocarb to the active sites of these enzymes, inhibiting their catalytic activity and preventing the synthesis of essential cellular components.

Cellular Effects

Methasulfocarb exerts various effects on different types of cells and cellular processes. In fungal cells, Methasulfocarb disrupts cell signaling pathways, gene expression, and cellular metabolism. It inhibits the synthesis of essential proteins and enzymes, leading to impaired cell function and eventual cell death . Methasulfocarb also affects the cell membrane integrity, causing leakage of cellular contents and further contributing to cell death. In plant cells, Methasulfocarb may interfere with normal cellular processes, leading to growth retardation and reduced crop yield.

Molecular Mechanism

The molecular mechanism of Methasulfocarb involves its interaction with specific biomolecules, leading to enzyme inhibition and changes in gene expression. Methasulfocarb binds to the active sites of fungal enzymes, preventing their catalytic activity and disrupting essential metabolic pathways . This inhibition leads to the accumulation of toxic intermediates and the depletion of essential cellular components, ultimately resulting in cell death. Methasulfocarb also affects gene expression by inhibiting the transcription of genes involved in fungal growth and proliferation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methasulfocarb change over time due to its stability, degradation, and long-term effects on cellular function. Methasulfocarb is moderately stable under laboratory conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to Methasulfocarb may result in the development of resistance in fungal populations, reducing its effectiveness as a fungicide. Additionally, prolonged exposure to Methasulfocarb can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methasulfocarb vary with different dosages in animal models. At low doses, Methasulfocarb may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as liver and kidney damage . Threshold effects have been observed, where a certain dosage level is required to achieve the desired fungicidal activity. Exceeding this threshold can lead to toxic effects and potential harm to non-target organisms.

Metabolic Pathways

Methasulfocarb is involved in various metabolic pathways, including those related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450 monooxygenases, which play a role in its metabolism and breakdown . Methasulfocarb can also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization. The presence of Methasulfocarb can alter the balance of metabolic pathways, resulting in the accumulation of toxic intermediates and depletion of essential metabolites.

Transport and Distribution

Methasulfocarb is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via passive diffusion or active transport, depending on its physicochemical properties . Once inside the cell, Methasulfocarb can interact with transporters and binding proteins, affecting its localization and accumulation. Methasulfocarb can also be distributed to different tissues, where it exerts its fungicidal activity and affects cellular function.

Subcellular Localization

Methasulfocarb’s subcellular localization is crucial for its activity and function. It can be targeted to specific compartments or organelles within the cell, where it interacts with enzymes and other biomolecules . Methasulfocarb may undergo post-translational modifications that direct it to specific subcellular locations, enhancing its efficacy as a fungicide. The localization of Methasulfocarb within the cell can also influence its stability and degradation, affecting its overall activity and function.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: Metasulfocarb se puede sintetizar mediante la reacción de metilsulfonato de fenilo con isotiocianato de metilo en condiciones controladas. La reacción generalmente implica el uso de una base como el hidróxido de sodio para facilitar la formación del éster monotiocarbámico .

Métodos de Producción Industrial: En entornos industriales, el this compound se produce en grandes cantidades utilizando rutas sintéticas similares, pero con condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el uso de reactores a gran escala y el control preciso de la temperatura y el pH para lograr el producto deseado .

Análisis De Reacciones Químicas

Tipos de Reacciones: Metasulfocarb experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: El compuesto se puede reducir para formar tioles.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Principales Productos Formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles.

Sustitución: Varios derivados fenólicos sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

Metasulfocarb es único entre los fungicidas debido a su estructura química específica y su modo de acción. Compuestos similares incluyen:

Metiocarb: Otro fungicida carbamato con un modo de acción diferente.

Carbendazim: Un fungicida benzimidazol que se dirige a diferentes enzimas en las células fúngicas.

Tiofanato-metilo: Un fungicida sistémico con un amplio espectro de actividad

This compound se destaca por su orientación específica a la síntesis de la pared celular fúngica, lo que lo hace particularmente efectivo contra ciertos patógenos fúngicos .

Actividad Biológica

Methasulfocarb is a synthetic compound classified as a monothiocarbamic ester, primarily used in agriculture as a fungicide and plant growth regulator. It has garnered attention due to its unique mechanisms of action against fungal pathogens and its potential applications in integrated pest management strategies. This article delves into the biological activity of Methasulfocarb, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Methasulfocarb has the following chemical characteristics:

- Molecular Formula : C₉H₁₁N₁O₄S₂

- Molecular Weight : Approximately 261.3 g/mol

- Appearance : Colorless crystals

- Melting Point : Ranges from 137.5 to 138.5 °C

This compound's structure includes a methylcarbamoyl group bonded to a sulfanediyl moiety, which contributes to its biological activity.

Methasulfocarb exhibits significant biological activity primarily through the following mechanisms:

- Inhibition of Fungal Cell Wall Synthesis : Methasulfocarb disrupts the formation of chitin, a crucial component of fungal cell walls. This interference compromises the structural integrity of fungal cells, leading to cell death .

- Interference with Metabolic Pathways : The compound affects various metabolic pathways within fungi, although detailed studies are ongoing to fully elucidate these mechanisms .

Applications in Agriculture

Methasulfocarb is utilized for multiple purposes in agricultural settings:

- Fungicide : Effective against a wide range of fungal pathogens, making it an essential tool for crop protection.

- Plant Growth Regulator : Enhances plant growth and resilience against diseases.

Comparative Analysis with Other Compounds

The following table compares Methasulfocarb with other common agricultural fungicides:

| Compound Name | Type | Unique Features |

|---|---|---|

| Methasulfocarb | Fungicide | Inhibits chitin synthesis; dual function |

| Metalaxyl | Fungicide | Primarily targets Oomycetes |

| Benomyl | Fungicide | Inhibits fungal cell division |

| Thiram | Fungicide | Broad-spectrum activity against fungi |

Methasulfocarb's dual functionality as both a fungicide and a plant growth regulator differentiates it from many other compounds that typically serve only one role .

Research Findings and Case Studies

Recent studies have investigated the efficacy and safety of Methasulfocarb in various contexts:

- Adsorption Studies : Research has shown that Methasulfocarb can be used in creating molecularly imprinted polymers for selective removal of contaminants like perfluorooctanoic acid (PFOA) from water. The adsorption capacity reached equilibrium at approximately 80 minutes, demonstrating effective removal capabilities .

- Toxicological Assessments : Methasulfocarb is classified as an acute toxic environmental hazard. Studies have focused on its effects on non-target organisms, including bees, highlighting the need for careful application practices to mitigate ecological risks .

- Resistance Management : Methasulfocarb shares similarities with other fungicides regarding resistance management strategies. Its unique mode of action may help in delaying resistance development among fungal populations .

Propiedades

IUPAC Name |

[4-(methylcarbamoylsulfanyl)phenyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S2/c1-10-9(11)15-8-5-3-7(4-6-8)14-16(2,12)13/h3-6H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJOSTZEBSTPAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)SC1=CC=C(C=C1)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9058155 | |

| Record name | Methasulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66952-49-6 | |

| Record name | Methasulfocarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66952-49-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methasulfocarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066952496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methasulfocarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9058155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHASULFOCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KWW71T2ANC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.